molecular formula C23H23BrN2O5S B2968936 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1189859-84-4

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2968936
CAS RN: 1189859-84-4
M. Wt: 519.41
InChI Key: FJHXQMWYIIWDMP-UHFFFAOYSA-N
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Description

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23BrN2O5S and its molecular weight is 519.41. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity and Quantum Calculations : A study focused on the synthesis of novel sulfonamide derivatives, revealing their significant antimicrobial activity. Compounds with specific structural modifications showed high activity against various strains, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents. Computational calculations supported the experimental findings, providing insights into the reactivity and stability of these compounds (Fahim & Ismael, 2019).

Antibacterial Potentials

  • N-Substituted Acetamide Derivatives : Another research project synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study found that certain derivatives exhibited moderate to high antibacterial activity, particularly against Gram-negative bacterial strains. This suggests the utility of sulfonamide and acetamide derivatives in targeting specific microbial pathogens (Iqbal et al., 2017).

Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds

  • Heterocyclic Compounds Incorporating Sulfamoyl Moiety : Research into heterocyclic compounds incorporating a sulfamoyl moiety aimed at creating potent antimicrobial agents. The synthesis of various derivatives and their subsequent in vitro evaluation against bacterial and fungal strains highlighted promising antimicrobial properties. This study underscores the versatility of sulfonamide-based compounds in medicinal chemistry and their potential applications in addressing antimicrobial resistance (Darwish et al., 2014).

Novel Sultams Synthesis

  • Sultams Synthesis and Potential Applications : A study explored the synthesis of a wide range of sultams, showcasing the potential of sulfonamide derivatives in creating structurally diverse and biologically relevant molecules. The research highlighted the methods for generating sultams with various substituents, opening avenues for the development of new therapeutic agents with potential applications in treating diseases or as tools in biological research (Rassadin et al., 2012).

properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S/c1-4-31-19-9-7-18(8-10-19)25-21(27)14-26-16(3)13-15(2)22(23(26)28)32(29,30)20-11-5-17(24)6-12-20/h5-13H,4,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHXQMWYIIWDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

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